molecular formula C11H14O3S B8403563 2-[(2-Hydroxyethyl)thio]ethyl benzoate

2-[(2-Hydroxyethyl)thio]ethyl benzoate

Cat. No. B8403563
M. Wt: 226.29 g/mol
InChI Key: WNBYBTKBZLDXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxyethyl)thio]ethyl benzoate is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Hydroxyethyl)thio]ethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Hydroxyethyl)thio]ethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(2-Hydroxyethyl)thio]ethyl benzoate

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)ethyl benzoate

InChI

InChI=1S/C11H14O3S/c12-6-8-15-9-7-14-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

WNBYBTKBZLDXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCSCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-mercaptoethanol (1.52 mL), 2-iodoethyl benzoate (6.00 g) and ethyldiisopropylamine (4.53 mL) in N,N-dimethylformamide (60 mL) was stirred at 40° C. for 3 days. Water was added to the reaction system and the mixture was extracted with ethyl acetate. The organic layer washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=4:1→3:7) to give the title compound (3.77 g) as an orange oil.
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1.52 mL
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6 g
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4.53 mL
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60 mL
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Synthesis routes and methods III

Procedure details

A solution of 8.5 ml of 2,2'-thiodiethanol (thiodiethyleneglycol) in 100 ml of pyridine is placed at -5° C. under argon gasification and treated dropwise within 10 minutes with 9.5 ml of benzoyl chloride. Thereby, the resulting mixture warms to about +8° C. and towards the end of the addition white crystals begin to precipitate. Subsequently, the mixture is stirred at room temperature for a further 36 hours and then the majority of the pyridine is distilled off on a rotary evaporator. The semicrystalline residue is added to 100 ml of ice-cold 2N hydrochloric acid and extracted three times with 100 ml of diethyl ether each time. The organic phases are washed twice with 100 ml of water each time and once with 100 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated. Low-pressure chromatography (0.5 bar) of the residue (about 14 g) on silica gel with the use of toluene/ethyl acetate (3:1) as the elution agent gives in succession 1.5 g (5.5 percent) of crystalline dibenzoate and 11 g (59 percent) of 2-[(2-hydroxyethyl)thio]ethyl benzoate as a colorless, viscous oil. After bulb-tube distillation (160°-170° C./0.20-0.16 mm Hg) of the latter, there are obtained 9.7 g (52.4 percent) of 2-[(2-hydroxyethyl)thio]ethyl benzoate in 99.4 percent purity; nD23 =1.5566.
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8.5 mL
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9.5 mL
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